

## Besifovir Dipivoxil Maleate: A Comparative Meta-Analysis for Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Besifovir dipivoxil maleate** (BSV), a nucleotide analog for the treatment of chronic hepatitis B (CHB). It offers an objective comparison with other leading antiviral agents, supported by experimental data, to inform research and drug development in the field.

## **Comparative Efficacy and Safety Analysis**

**Besifovir dipivoxil maleate** has demonstrated comparable antiviral efficacy to established first-line treatments for chronic hepatitis B, such as Tenofovir disoproxil fumarate (TDF) and Entecavir (ETV).[1][2] Long-term studies have highlighted its potent viral suppression and high genetic barrier to resistance.[3][4] A key differentiator for Besifovir lies in its improved safety profile, particularly concerning renal function and bone mineral density.[5][6]

## **Efficacy Outcomes: Besifovir vs. Comparators**

Clinical trials have consistently shown that Besifovir is non-inferior to TDF in achieving virological response. Long-term data up to 192 weeks confirm sustained viral suppression.



| Efficacy<br>Endpoint                              | Besifovir<br>(BSV)    | Tenofovir<br>Disoproxi<br>I<br>Fumarate<br>(TDF) | Entecavir<br>(ETV) | Tenofovir<br>Alafenam<br>ide (TAF) | Study<br>Duration | Citation |
|---------------------------------------------------|-----------------------|--------------------------------------------------|--------------------|------------------------------------|-------------------|----------|
| Virological<br>Response<br>(HBV DNA<br><69 IU/mL) | 80.9%                 | 84.9%                                            | -                  | -                                  | 48 Weeks          | [5]      |
| 87.2%<br>(BSV-BSV)                                | 85.7%<br>(TDF-BSV)    | -                                                | -                  | 96 Weeks                           | [5]               |          |
| 87.7%<br>(BSV-BSV)                                | 92.1%<br>(TDF-BSV)    | -                                                | -                  | 144 Weeks                          | [7][8]            | -        |
| 92.5%<br>(BSV-BSV)                                | 93.1%<br>(TDF-BSV)    | -                                                | -                  | 192 Weeks                          | [9]               | -        |
| -                                                 | -                     | Comparabl<br>e to BSV                            | -                  | 96 Weeks                           |                   | _        |
| 85.0%                                             | -                     | -                                                | 88.7%              | 2 Years                            | [10]              | -        |
| ALT<br>Normalizati<br>on                          | 73.4%<br>(BSV-BSV)    | -                                                | -                  | -                                  | 96 Weeks          |          |
| Similar to                                        | Similar to<br>BSV-BSV | -                                                | -                  | 192 Weeks                          | [4]               |          |
| HBeAg<br>Seroconver<br>sion                       | 10.2%<br>(BSV-BSV)    | 12.5%<br>(TDF-BSV)                               | -                  | -                                  | 192 Weeks         | [3]      |
| Similar to                                        | Similar to<br>BSV-BSV | -                                                | -                  | 144 Weeks                          | [8]               |          |

BSV-BSV: Continuous Besifovir treatment. TDF-BSV: Switched from TDF to Besifovir after an initial period.





## Safety Outcomes: Renal and Bone Health

A significant advantage of Besifovir observed in clinical trials is its favorable impact on renal and bone health compared to TDF.

| Safety<br>Parameter           | Besifovir<br>(BSV)    | Tenofovir<br>Disoproxil<br>Fumarate<br>(TDF) | Study Details                                                                                                       | Citation |
|-------------------------------|-----------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------|
| Bone Mineral<br>Density (BMD) | Preserved or improved | Significant<br>decrease from<br>baseline     | At 48 weeks, a significant difference was observed. In patients who switched from TDF to BSV, BMD recovered. [4][5] | [4][5]   |
| Renal Function<br>(eGFR)      | Well-preserved        | Significantly<br>lower than BSV<br>group     | At 48 weeks, the estimated glomerular filtration rate was significantly lower in the TDF group.[5]                  | [5]      |

## **Experimental Protocols**

The data presented is primarily derived from a pivotal Phase 3, multicenter, randomized, double-blind, non-inferiority trial (NCT01937806) and its open-label extension studies.[3][4][5] [7]

#### Study Design:

• Initial Phase (48 Weeks): A double-blind, non-inferiority trial where 197 patients with chronic HBV infection were randomly assigned to receive either Besifovir (150 mg daily) or TDF (300



mg daily).[5]

 Extension Phase (up to 192 Weeks): An open-label study where patients continued on or switched to Besifovir. The "BSV-BSV" group received continuous Besifovir, while the "TDF-BSV" group switched from TDF to Besifovir after 48 weeks.[3][4][7]

#### Patient Population:

- Treatment-naïve adult patients with chronic hepatitis B.[5][7]
- Inclusion criteria included positive HBsAg for at least six months and HBV DNA levels ≥ 2,000 IU/mL.
- Exclusion criteria included co-infection with hepatitis C, hepatitis D, or HIV, and evidence of hepatocellular carcinoma.

#### Primary Efficacy Endpoint:

 The proportion of patients with a virological response, defined as HBV DNA < 69 IU/mL, at week 48.[5][7]

#### Safety Endpoints:

 Assessment of bone mineral density (BMD) using dual-energy X-ray absorptiometry and renal function by monitoring the estimated glomerular filtration rate (eGFR).[5]

# Visualizing the Data: Diagrams Patient Disposition in a Pivotal Phase 3 Trial









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Besifovir dipivoxil maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-cmh.org [e-cmh.org]
- 4. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Besifovir Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial PMC [pmc.ncbi.nlm.nih.gov]



- 8. Besifovir Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gutnliver.org [gutnliver.org]
- To cite this document: BenchChem. [Besifovir Dipivoxil Maleate: A Comparative Meta-Analysis for Chronic Hepatitis B Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674647#meta-analysis-of-clinical-trial-data-for-besifovir-dipivoxil-maleate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com